2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone, followed by alkylation to introduce the ethyl and methyl groups.
Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyrazole derivative through an acetamide linkage. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The methoxy groups could be involved in hydrogen bonding or hydrophobic interactions, while the pyrazole ring might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanamine: Similar aromatic structure but lacks the pyrazole ring and acetamide linkage.
3,4-Dimethoxyphenethylamine: Similar aromatic structure but lacks the pyrazole ring and acetamide linkage.
N-(3,4-Dimethoxyphenyl)acetamide: Similar aromatic structure but lacks the pyrazole ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the presence of both the 3,4-dimethoxyphenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-5-20-11-14(12(2)19-20)10-18-17(21)9-13-6-7-15(22-3)16(8-13)23-4/h6-8,11H,5,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASKLUXDWXTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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